2-Amino-3-fluoropyridine-4-boronic acid hydrochloride
Description
2-Amino-3-fluoropyridine-4-boronic acid hydrochloride is a boronic acid derivative of pyridine featuring an amino group at the 2-position, a fluorine atom at the 3-position, and a boronic acid moiety at the 4-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, which are central to constructing biaryl structures in drug development .
Properties
IUPAC Name |
(2-amino-3-fluoropyridin-4-yl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BFN2O2.ClH/c7-4-3(6(10)11)1-2-9-5(4)8;/h1-2,10-11H,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAXCGHQEPZFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)N)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096336-63-7 | |
| Record name | Boronic acid, B-(2-amino-3-fluoro-4-pyridinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096336-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-fluoropyridine-4-boronic acid hydrochloride typically involves the hydroboration of fluoropyridine derivatives. One common method includes the reaction of 2-amino-3-fluoropyridine with boronic acid under controlled conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-fluoropyridine-4-boronic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino or fluorine group is replaced by other substituents.
Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are commonly used in coupling reactions involving this compound.
Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Amino-3-fluoropyridine-4-boronic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-fluoropyridine-4-boronic acid hydrochloride primarily involves its role as a boronic acid derivative in coupling reactions. The compound interacts with palladium catalysts to form intermediate complexes that facilitate the formation of carbon-carbon bonds . The presence of the amino and fluorine groups in the pyridine ring enhances its reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ in substituents, functional groups, and counterions, leading to variations in reactivity, stability, and biological activity. Key comparisons include:
2-Chloro-3-fluoropyridine-4-boronic Acid
- Substituents : Chloro (2-position), fluorine (3-position), boronic acid (4-position).
- Applications : Primarily used in organic synthesis for constructing halogenated biaryl systems .
4-Ethynyl-3-fluoropyridine
- Substituents : Ethynyl (4-position), fluorine (3-position).
- Key Differences : The ethynyl group enables click chemistry applications, but the lack of a boronic acid limits its utility in Suzuki reactions.
- Applications : Material science and bioconjugation studies .
2-Amino-5-chloro-pyridine-3-sulfonyl Chloride
Reactivity in Suzuki-Miyaura Cross-Coupling
Boronic acids are critical in forming carbon-carbon bonds. However, steric hindrance from the amino group could reduce coupling efficiency compared to simpler boronic acids (e.g., phenylboronic acid).
Stability and Physicochemical Properties
- Acid Stability : Hydrochloride salts (e.g., nicardipine hydrochloride) demonstrate variable stability under acidic conditions, a critical factor for oral bioavailability . The target compound’s stability in gastric environments warrants further study.
- Thermal Stability: Fluorine’s electronegativity may enhance thermal stability compared to non-fluorinated analogs.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-Amino-3-fluoropyridine-4-boronic acid hydrochloride is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in medicinal chemistry. This compound is characterized by its unique structure, which allows it to interact with various biological targets, making it a valuable candidate for drug development.
- Molecular Formula : C5H6BClF N2O2
- CAS Number : 2096336-63-7
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and amines. This property is essential for its role as a pharmacophore in various therapeutic contexts, including enzyme inhibition and targeting specific receptors.
Enzyme Inhibition
Research indicates that boronic acids can act as inhibitors of serine proteases and other enzymes by binding to the active site. The fluorinated pyridine moiety enhances the binding affinity due to increased electron density, which can stabilize interactions with the enzyme's active site.
Anticancer Activity
Studies have shown that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7 and MDA-MB-231) and prostate cancer cells. The IC50 values for these cell lines ranged from 1.75 to 12.91 µM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 cells. The compound showed an IC50 value of approximately 9.46 µM, significantly lower than that of 5-FU, which had an IC50 value of 17.02 µM. This suggests that the compound may offer a more favorable therapeutic index in treating breast cancer .
Case Study 2: Selectivity and Toxicity
Another investigation assessed the selectivity of this compound against normal human liver cells compared to cancerous cells. The results indicated a selectivity index that favored cancer cells by over 1000-fold, suggesting that the compound could minimize side effects associated with traditional chemotherapy .
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Comparison Compound | IC50 (µM) |
|---|---|---|---|---|
| Anticancer | MCF-7 | 9.46 | 5-Fluorouracil | 17.02 |
| Anticancer | MDA-MB-231 | 1.75 | - | - |
| Selectivity | Normal Liver Cells | >2000 | Cancer Cells | <1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
